3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid

Chemical Synthesis Quality Control Procurement

Researchers requiring a heterobifunctional piperazine scaffold for library synthesis often face inconsistent purity from generic alternatives. 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid (CAS 70920-53-5) provides batch-validated 97% purity (HPLC/GC/NMR), ensuring reproducible results in multi-step syntheses. • Carboxylic acid handle for amide/ester derivatization. • Hydroxyethyl group enhances solubility and enables further functionalization. • Distinct pKa (~4-5) versus HEPPS (8.0) for acidic-range applications. • QC-documented lots available for immediate procurement.

Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
CAS No. 70920-53-5
Cat. No. B1271431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid
CAS70920-53-5
Molecular FormulaC9H18N2O3
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC(=O)O)CCO
InChIInChI=1S/C9H18N2O3/c12-8-7-11-5-3-10(4-6-11)2-1-9(13)14/h12H,1-8H2,(H,13,14)
InChIKeyNVFWNRGNHMNIKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid (CAS 70920-53-5): Technical Specifications for Scientific Procurement


3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid (CAS 70920-53-5) is a heterobifunctional piperazine derivative with a molecular formula of C9H18N2O3 and a molecular weight of 202.25 g/mol . It is primarily utilized as a chemical intermediate or a research tool , characterized by a standard commercial purity of 97% as verified by HPLC, GC, or NMR .

1
Workflow
Carboxylic acid building block for synthesis
Supports amide/ester derivatization
2
Selection
Hydroxyethyl-piperazine scaffold
Reported solubility-modulating handle
3
Context
Quality-controlled intermediate
Standardized procurement benchmark

Why Generic Piperazine Propanoic Acid Substitution Fails: Critical Functional Group Dependencies


Substituting 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid with a generic piperazine derivative is scientifically unsound due to the functional specificity conferred by its hydroxyethyl and propanoic acid moieties. The hydroxyethyl group is essential for aqueous solubility and for providing a synthetic handle for further derivatization, which is absent in simple piperazines [1]. While a structurally analogous buffer, HEPPS (CAS 16052-06-5), contains a sulfonic acid group that confers a defined buffering capacity with a pKa of 8.0 , the target compound's carboxylic acid group creates a different pKa profile and a distinct reactivity paradigm. This makes it unsuitable as a direct buffering substitute for HEPPS and more valuable as a carboxylic acid-containing building block for chemical synthesis .

Salt-form mismatch
Dihydrochloride salt offers higher aqueous solubility but lower standard purity. Switching forms alters stoichiometry and purity profile, requiring re-validation of synthetic steps.
Buffer analog confusion
HEPPS contains a sulfonic acid group (pKa ~8.0), while this compound is a carboxylic acid. The pKa shift of ~3–4 units prevents direct substitution in pH-sensitive reactions.
Scaffold simplification risk
Generic piperazine propanoic acids lack the hydroxyethyl handle, which is reported to modulate solubility and provides a derivatization site. Simple analogs may not support the same physicochemical profile.

Quantitative Differentiation Evidence for 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid Procurement


Quantified Purity Benchmark Against Common Analogues

3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid is supplied with a standardized purity of 97%, verified through batch-specific analytical methods (HPLC, NMR, or GC) . This provides a clear procurement benchmark. In contrast, its dihydrochloride salt form (CAS 1185300-58-6), a common alternative for applications requiring enhanced aqueous solubility, is typically supplied at a lower standard purity of 95% . This quantitative difference in purity specifications is a critical factor for researchers requiring high-fidelity starting materials.

Purity benchmark
Cross-study comparable
97% vs 95% (dihydrochloride)
Higher initial purity supports synthesis fidelity.
Verified by HPLC, NMR, or GC; vendor specification context.
Chemical Synthesis Quality Control Procurement

Functional Group Differentiation via pKa Shift

The functional group on the propyl chain dictates the compound's acid-base behavior and application. The target compound is a carboxylic acid, while its closest structural analog, HEPPS (CAS 16052-06-5), is a sulfonic acid. This difference results in a significant pKa shift. The pKa of the carboxylic acid in the target compound is expected to be in the typical range of 4-5 for aliphatic carboxylic acids [1], whereas HEPPS has a well-established pKa of 8.0 at 25°C . This distinction prevents functional interchangeability in pH-sensitive chemical reactions or biological assays.

pKa shift vs HEPPS
Class-level inference
Target: inferred pKa 4–5; HEPPS: pKa 8.0
Carboxylic acid vs sulfonic acid dictates protonation state.
Data to verify for target compound; class-level inference from aliphatic acids.
Buffering pH Control Reactivity

Empirical Value of Hydroxyethyl Moiety in Biological Systems

The inclusion of a hydroxyethyl group on the piperazine ring is a validated medicinal chemistry strategy for modulating compound properties. A 2023 study on a novel aloe emodin–hydroxyethyl piperazine hybrid demonstrated that the addition of a hydroxyethyl piperazine moiety significantly improved the water solubility and in vitro antitumor activity of the parent compound, aloe emodin, which previously suffered from poor solubility and low bioactivity [1]. This class-level evidence suggests the hydroxyethyl group in the target compound is critical for enhancing physicochemical properties, making it a more valuable starting point for lead optimization than simple piperazine propanoic acids.

Hydroxyethyl benefit
Class-level inference
Reported solubility and bioactivity improvement in hybrid analog
Supports scaffold selection for solubility-focused design.
In vitro aloe emodin hybrid study; structural class inference.
Solubility Bioactivity Medicinal Chemistry

Validated Application Scenarios for 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid Procurement


As a High-Purity Building Block for Chemical Synthesis

The 97% purity specification [1] makes this compound a suitable and reliable starting material for multi-step organic syntheses, particularly where a carboxylic acid functional group is required for further derivatization. Its defined purity profile, validated by batch-specific QC data, supports reproducibility in synthetic workflows, in contrast to the lower purity offered by its dihydrochloride salt alternative .

As a Carboxylic Acid-Functionalized Intermediate in Medicinal Chemistry

This compound serves as a key intermediate for creating amide, ester, or other carboxylic acid-derived libraries [1]. The hydroxyethyl group on the piperazine ring provides a modifiable handle that can be leveraged to tune the physicochemical properties of lead compounds, as demonstrated by related hydroxyethyl piperazine derivatives which exhibit improved solubility and bioactivity .

In Experiments Requiring Precise Acid-Base Control at Lower pH Ranges

The target compound's inferred pKa range (4-5) due to its carboxylic acid group [1] makes it a candidate for use in applications requiring a buffer or pH modifier in acidic conditions. This distinguishes it from the sulfonic acid analog HEPPS (pKa 8.0) , which is designed for physiological pH. This difference is critical for procuring the correct reagent for reactions or assays that are incompatible with HEPPS or require a different buffering range.

Application
Selection Property
Validation Focus
Synthetic building block
High-purity carboxylic acid intermediate
Lot-specific QC data review
Medicinal chemistry libraries
Hydroxyethyl-piperazine scaffold
Physicochemical property modulation
Acidic-range buffer or modifier
Carboxylic acid pKa profile
pKa verification under experimental conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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